2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the difluorophenyl group, the bicyclo[1.1.1]pentane ring, and the oxycarbonylamino moiety. Researchers have employed various synthetic routes, optimizing conditions for yield and purity. Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid consists of a bicyclo[1.1.1]pentane core, a difluorophenyl substituent, and an oxycarbonylamino group. The stereochemistry is absolute, with two defined stereocenters. Refer to the chemical structure for a visual representation .
Chemical Reactions Analysis
Researchers have investigated the reactivity of this compound. It participates in various reactions, such as nucleophilic substitutions, amidations, and esterifications. These reactions are crucial for modifying the compound or creating derivatives with specific properties .
Mechanism of Action
The precise mechanism of action for 2-[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid remains an active area of research. Studies suggest potential interactions with specific cellular targets, but further investigations are needed to elucidate its biological effects .
Properties
IUPAC Name |
2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO4/c1-16(2,3)25-15(24)21-13(14(22)23)18-7-17(8-18,9-18)10-4-5-11(19)12(20)6-10/h4-6,13H,7-9H2,1-3H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXPRLUJPGCQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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